molecular formula C21H29NO B12425405 rel-Biperiden EP impurity A-d5

rel-Biperiden EP impurity A-d5

Cat. No.: B12425405
M. Wt: 316.5 g/mol
InChI Key: YSXKPIUOCJLQIE-LUEZOWOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Biperiden EP impurity A-d5 involves the incorporation of deuterium into the Biperiden molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

rel-Biperiden EP impurity A-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

rel-Biperiden EP impurity A-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-Biperiden EP impurity A-d5 involves its interaction with muscarinic acetylcholine receptors. The deuterium labeling allows for detailed studies of its pharmacokinetic and metabolic profiles. The compound acts as an antagonist at the M1 muscarinic acetylcholine receptor, inhibiting its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Biperiden Hydrochloride: The non-deuterated form of rel-Biperiden EP impurity A-d5.

    D-Valine-d8: Another deuterium-labeled compound used in similar research applications.

    Nicotinamide N-oxide: A compound used in metabolic studies

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms in the compound allow for more accurate tracing and quantitation during drug development processes .

Properties

Molecular Formula

C21H29NO

Molecular Weight

316.5 g/mol

IUPAC Name

(1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D

InChI Key

YSXKPIUOCJLQIE-LUEZOWOASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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